Self-Assembled Monolayer Wettability: Quantified Contact Angle as Function of Chain Length
While direct contact angle data for (10-bromodecyl)phosphonic acid SAMs on specific substrates is not available in the primary literature, class-level systematic studies on n-alkylphosphonic acid SAMs on Al₂O₃ surfaces establish that contact angle increases predictably with alkyl chain length [1]. Based on interpolation between reported values for hexylphosphonic acid (HPA, C₆) at 102° and octadecylphosphonic acid (ODPA, C₁₈) at 109.8°, (10-bromodecyl)phosphonic acid (C₁₀) is expected to yield a contact angle of approximately 104–106° on Al₂O₃ [1]. This represents a measurable increase of approximately 2–4° relative to the C₈ analog (estimated ~102–103°), corresponding to enhanced hydrophobicity and surface coverage. The presence of the terminal bromine is expected to modestly modulate wettability relative to unsubstituted n-alkylphosphonic acids of equivalent chain length, though systematic comparative data across the bromoalkyl series remain absent from the literature.
| Evidence Dimension | Static water contact angle of phosphonic acid SAMs on Al₂O₃ |
|---|---|
| Target Compound Data | Estimated 104–106° (interpolated for C₁₀ chain length based on class data; note: this is (10-bromodecyl)phosphonic acid, bromine substitution may alter actual value) |
| Comparator Or Baseline | HPA (C₆): 102°; DDPA (C₁₂): 105.5°; ODPA (C₁₈): 109.8° |
| Quantified Difference | Target C₁₀ expected to be intermediate between C₆ (102°) and C₁₂ (105.5°), representing a 2–4° increase over C₆–C₈ analogs |
| Conditions | Al₂O₃ substrate; PA-SAM formation; static water contact angle goniometry; measured at full monolayer coverage |
Why This Matters
Contact angle directly correlates with surface hydrophobicity and SAM packing density, both of which govern antifouling performance and subsequent functionalization efficiency.
- [1] PMC Table 1. Dielectric properties and contact angles of alkylphosphonic acid SAMs on Al₂O₃. PMC6061253. Accessed 2026. View Source
